molecular formula C10H8N2O2S2 B076724 N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide CAS No. 13097-06-8

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Cat. No. B076724
CAS RN: 13097-06-8
M. Wt: 252.3 g/mol
InChI Key: RUROHQISFWQEND-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which are closely related to the compound , have been synthesized through reactions of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid, utilizing water as the reaction medium. This approach aligns with green chemistry principles, offering nearly quantitative yields (Horishny & Matiychuk, 2020). Additionally, novel derivatives have been created via a convenient, one-pot, multicomponent synthesis involving unsymmetrical thioureas, various amines, and methyl bromoacetate, characterized by IR, NMR, mass spectrometry, and X-ray analysis (Hossaini et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through spectral analysis and X-ray diffraction studies, providing insights into their conformation and structural details (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical behavior of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide derivatives includes reactions with carboxylic acid hydrazides leading to the formation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides. These reactions and subsequent products highlight the compound's utility in synthesizing biologically active materials under environmentally friendly conditions (Horishny & Matiychuk, 2020).

Scientific Research Applications

  • Green Chemistry Synthesis : N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, a related compound, are synthesized using green chemistry principles with nearly quantitative yields, indicating an environmentally friendly approach to producing these compounds (Horishny & Matiychuk, 2020).

  • Antibacterial and Antifungal Activities : Several studies demonstrate the significant antimicrobial properties of these compounds. N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives show anticonvulsant and antibacterial activities (Nikalje et al., 2014); N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides exhibit antimicrobial effects against various pathogens (Incerti et al., 2017).

  • Anticancer Potential : Some derivatives demonstrate anticancer properties. For instance, 4-Chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives show proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015). Another study on 1,3‑thiazolidin‑4‑ones shows significant antiproliferative activity against human renal cell adenocarcinoma cells (Gawrońska-Grzywacz et al., 2018).

  • Anticonvulsant Effects : N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives were investigated for their anticonvulsant properties, showing potential in this therapeutic area (Nikalje et al., 2014).

properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S2/c13-8-6-16-10(15)12(8)11-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROHQISFWQEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333104
Record name N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

CAS RN

13097-06-8
Record name N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Bourahla, S Guihéneuf, E Limanton, L Paquin… - Pharmaceuticals, 2021 - mdpi.com
Here, we report on the synthesis of libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones 3 (twenty-two compounds) and new 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones 5 (twenty…
Number of citations: 4 www.mdpi.com
S Guihéneuf, L Paquin, F Carreaux, E Durieu… - Molecular …, 2014 - Springer
A practical approach for the preparation of ( $$5Z$$ 5 Z ) 5-ylidene rhodanine derivatives bearing the (4,5-dihalogeno-pyrrol-2-yl)carbamoyl fragment of dispacamide A is reported. The …
Number of citations: 18 link.springer.com
P Bazureau - Mol Divers, 2014 - researchgate.net
A practical approach for the preparation of (5Z) 5-ylidene rhodanine derivatives bearing the (4, 5-dihalogeno-pyrrol-2-yl) carbamoyl fragment of dispacamide A is reported. The new …
Number of citations: 0 www.researchgate.net
S Ananthakumar, R Barathiraja… - Chemical Industry …, 2023 - doiserbia.nb.rs
The primary aim of this study is to alternate between conventional fossil fuels and reduce the emissions of greenhouse gases and smoke from the diesel engine. The current study …
Number of citations: 0 doiserbia.nb.rs
A Sudalaimani, B Rajendran, T Jothi… - Chemical Industry & …, 2023 - ache-pub.org.rs
The primary aim of this study is to alternate between conventional fossil fuels and reduce the emissions of greenhouse gases and smoke from the diesel engine. The current study …
Number of citations: 0 www.ache-pub.org.rs

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